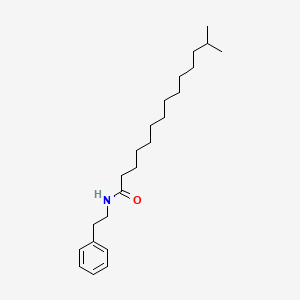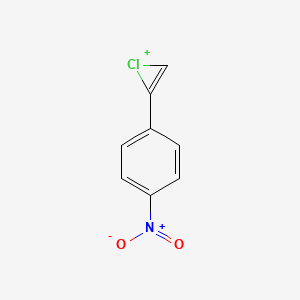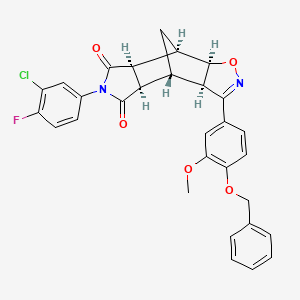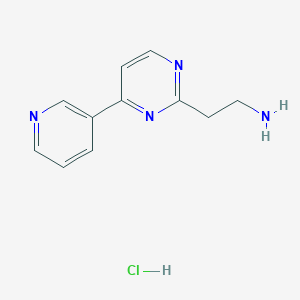
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a pyrimidine ring, which is further linked to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route is the Suzuki cross-coupling reaction , which involves the reaction of a pyridine derivative with a pyrimidine derivative in the presence of a palladium catalyst and a suitable base. The reaction conditions include heating the reaction mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
科学的研究の応用
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism by which 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
類似化合物との比較
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include other pyridine and pyrimidine derivatives, such as:
3-(Pyridin-3-YL)phenylboronic acid
2-(Pyridin-3-YL)pyrimidin-4-amine
4-(Pyridin-3-YL)pyrimidin-2-ol
These compounds share the pyridine and pyrimidine motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
特性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
2-(4-pyridin-3-ylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N4.ClH/c12-5-3-11-14-7-4-10(15-11)9-2-1-6-13-8-9;/h1-2,4,6-8H,3,5,12H2;1H |
InChIキー |
AMAZAFKIXKQLGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
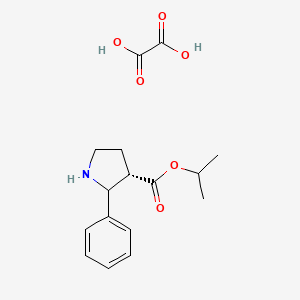
![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)
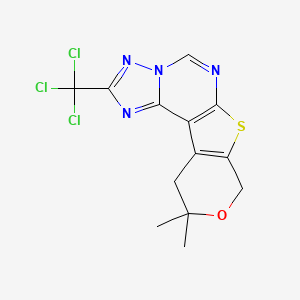
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
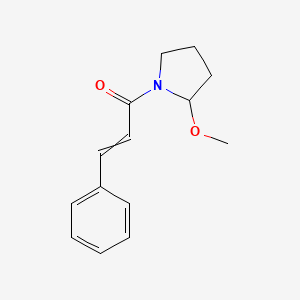
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
